molecular formula C7H8ClNO2 B13675556 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol

Cat. No.: B13675556
M. Wt: 173.60 g/mol
InChI Key: WDCFRODBEUPMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol typically involves the chlorination of 4-(2-hydroxyethyl)pyridin-3-ol. One common method is the reaction of 4-(2-hydroxyethyl)pyridin-3-ol with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(2-hydroxyethyl)pyridin-3-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-Chloro-4-(2-oxoethyl)pyridin-3-ol.

    Reduction: Formation of 4-(2-hydroxyethyl)pyridin-3-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(pyridin-2-yl)aniline
  • 2-Chloro-4-(2-hydroxyethyl)pyridin-3-ol
  • 2-Chloro-3-(pyridin-2-yl)aniline

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and chlorine substituents allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-4-(2-hydroxyethyl)pyridin-3-ol

InChI

InChI=1S/C7H8ClNO2/c8-7-6(11)5(2-4-10)1-3-9-7/h1,3,10-11H,2,4H2

InChI Key

WDCFRODBEUPMDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCO)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.